1-[([1,1'-Biphenyl]-4-yl)methyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[([1,1’-Biphenyl]-4-yl)methyl]-1H-indole is an organic compound that features a biphenyl group attached to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[([1,1’-Biphenyl]-4-yl)methyl]-1H-indole typically involves the reaction of 1H-indole with a biphenyl derivative. One common method includes the use of a Friedel-Crafts alkylation reaction, where 1H-indole reacts with 4-bromomethylbiphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[([1,1’-Biphenyl]-4-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: H2 with Pd/C, sodium borohydride (NaBH4).
Substitution: Halogenation using halogens (Cl2, Br2), nitration using nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1-[([1,1’-Biphenyl]-4-yl)methyl]-1H-indole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-[([1,1’-Biphenyl]-4-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-[([1,1’-Biphenyl]-4-yl)methyl]-1H-imidazole
- 1-[([1,1’-Biphenyl]-4-yl)methyl]-1H-pyrrole
- 1-[([1,1’-Biphenyl]-4-yl)methyl]-1H-pyrazole
Comparison: Compared to these similar compounds, 1-[([1,1’-Biphenyl]-4-yl)methyl]-1H-indole is unique due to its indole moiety, which imparts distinct chemical and biological properties. The indole ring is known for its stability and ability to participate in various chemical reactions, making it a versatile scaffold in organic synthesis and drug development.
Properties
CAS No. |
348111-50-2 |
---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-[(4-phenylphenyl)methyl]indole |
InChI |
InChI=1S/C21H17N/c1-2-6-18(7-3-1)19-12-10-17(11-13-19)16-22-15-14-20-8-4-5-9-21(20)22/h1-15H,16H2 |
InChI Key |
WANSFMUFWSKBQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.